molecular formula C14H19N3 B11879338 1-Ethyl-4-(piperazin-1-yl)-1H-indole

1-Ethyl-4-(piperazin-1-yl)-1H-indole

Cat. No.: B11879338
M. Wt: 229.32 g/mol
InChI Key: RJNBEDAGIQODEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(piperazin-1-yl)-1H-indole is a novel indole derivative designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a piperazine moiety linked to the 4-position of a 1H-indole scaffold, a structural motif present in various biologically active molecules. Piperazine-containing indoles are of significant interest in early-stage drug discovery for their potential anti-infective properties. Related chemical structures have been investigated as core templates for developing novel agents against resistant pathogens, including Plasmodium falciparum (the parasite responsible for malaria) and ESKAPE panel bacteria, which represent a critical group of antibiotic-resistant organisms . The piperazine ring is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target engagement. Researchers can utilize this compound as a key synthetic intermediate or as a building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The structural features of 1-Ethyl-4-(piperazin-1-yl)-1H-indole suggest it may be suitable for projects aimed at developing new anti-infective agents, and its properties can be further optimized through medicinal chemistry strategies. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-ethyl-4-piperazin-1-ylindole

InChI

InChI=1S/C14H19N3/c1-2-16-9-6-12-13(16)4-3-5-14(12)17-10-7-15-8-11-17/h3-6,9,15H,2,7-8,10-11H2,1H3

InChI Key

RJNBEDAGIQODEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=CC=C2N3CCNCC3

Origin of Product

United States

Synthetic Strategies and Chemical Transformations for 1 Ethyl 4 Piperazin 1 Yl 1h Indole and Its Analogues

Synthetic Routes to the 1-Ethyl-1H-indole Moiety

The introduction of an ethyl group at the N-1 position of the indole (B1671886) ring is a fundamental step in the synthesis of the target compound. N-alkylation of the indole nucleus is the most common approach, typically achieved by reacting the indole with an ethylating agent in the presence of a base. The choice of base and solvent system is crucial to ensure high selectivity for N-alkylation over C-alkylation, as the C-3 position of indole is also nucleophilic. mit.edu

Classical methods often employ strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide). rsc.org Alternative conditions utilize weaker bases like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in solvents like acetone (B3395972) or DMSO, which can offer a more practical and safer process. mdpi.comacs.org An improved process using catalytic amounts of powdered KOH in DMSO has been shown to be effective, minimizing side reactions and improving operability. acs.org

More advanced methodologies have also been developed, including transition-metal-catalyzed reactions and organocatalytic approaches. mdpi.com For instance, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides a direct route to N-alkylated indoles. researchgate.net Furthermore, enantioselective methods, such as the aza-Wacker-type reaction, have been developed for the N-alkylation of indoles, which is particularly relevant for the synthesis of chiral analogues. nih.gov

Table 1: Comparison of Selected Methods for N-Alkylation of Indole

Method Reagents & Catalyst Base Solvent Conditions Typical Yield Ref.
Classical N-Alkylation Ethyl Halide (EtI, EtBr) NaH DMF or THF 0 °C to RT Good to Excellent rsc.org
Phase-Transfer Catalysis Ethyl Halide aq. KOH, TBAB Toluene/H₂O Reflux High N/A
Carbonate-based Ethyl Halide K₂CO₃ Acetone or DMF RT to Reflux Good to High mdpi.com
Improved KOH Process N-Protected Aziridine KOH (catalytic) DMSO 40 °C High acs.org
Cu-Catalyzed Coupling N-Tosylhydrazone CuI, P(p-tolyl)₃ KOH Toluene Good researchgate.net

Methods for Piperazine (B1678402) Ring Functionalization at Position 4

The piperazine ring in 1-ethyl-4-(piperazin-1-yl)-1H-indole contains a secondary amine (N-4) that serves as a versatile handle for further functionalization. This position is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies. Standard organic transformations can be readily applied to modify this N-H group.

N-Alkylation: The secondary amine can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) to introduce a variety of alkyl or substituted alkyl chains.

N-Arylation: The introduction of aryl or heteroaryl groups can be achieved through Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr) reactions, coupling the piperazine nitrogen with an appropriate aryl halide or activated heteroaryl chloride.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) yields the corresponding amides.

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) to form N-alkylated products.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base provides sulfonamides.

These functionalization reactions are generally high-yielding and allow for the introduction of diverse chemical functionalities, modulating the steric and electronic properties of the molecule.

Approaches for Coupling the Indole and Piperazine Components to Form 1-Ethyl-4-(piperazin-1-yl)-1H-indole

The construction of the C4-N bond between the 1-ethyl-1H-indole core and the piperazine ring is the key synthetic challenge. This can be accomplished through several strategies, primarily involving direct C-N bond formation.

The most prevalent and efficient method for forging the aryl-amine bond is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-halo-1-ethyl-1H-indole (where the halogen is typically Br or I) with piperazine. researchgate.netresearchgate.net To avoid bis-arylation of piperazine, a mono-protected piperazine derivative, such as N-Boc-piperazine, is commonly used. The reaction requires a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands), and a base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov After the coupling reaction, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

Palladium Precursor Ligand Base Solvent Temperature (°C) Ref.
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 80-110 wikipedia.org
Pd₂(dba)₃ Xantphos NaOt-Bu Dioxane 100 wikipedia.org
PdCl₂(dppf) dppf K₂CO₃ Toluene 100 N/A
G3-XPhos Precatalyst XPhos K₃PO₄ t-Amyl alcohol 100 nih.gov

Another direct approach is nucleophilic aromatic substitution (SₙAr) . This method is viable if the indole ring is activated by strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. nih.gov For a simple 1-ethyl-1H-indole, SₙAr typically requires harsh conditions and a good leaving group, such as fluorine or a nitro group, at the 4-position, making it less common than palladium-catalyzed methods for this specific scaffold.

For the synthesis of analogues where the indole and piperazine moieties are not directly linked, spacer-mediated strategies are employed. These approaches introduce a flexible or rigid linker between the two rings, which can be critical for optimizing pharmacological properties.

One common strategy involves starting with a 4-functionalized indole, such as 1-ethyl-1H-indole-4-carboxylic acid. The carboxylic acid can be coupled with a mono-protected piperazine using standard peptide coupling reagents to form an amide bond. Subsequent reduction of the amide carbonyl group (e.g., with LiAlH₄ or BH₃) yields a methylene (B1212753) spacer connecting the indole C4 to the piperazine nitrogen. researchgate.net

Alternatively, a precursor like 4-(bromomethyl)-1-ethyl-1H-indole can be synthesized. Nucleophilic substitution of the bromide by mono-protected piperazine provides a direct route to an analogue with a -CH₂- linker. These spacer-mediated strategies significantly expand the structural diversity of indole-piperazine hybrids. semanticscholar.org

Derivatization of 1-Ethyl-4-(piperazin-1-yl)-1H-indole for Structure-Activity Relationship Studies

Systematic derivatization of the lead compound is essential for exploring its structure-activity relationships (SAR) and optimizing its biological profile. Modifications can be made at three primary locations: the piperazine ring, the indole core, and the N-1 ethyl group.

Piperazine N-4 Modification: As discussed in section 2.2, the free N-H of the piperazine is the most common site for derivatization. Introducing a wide range of substituents (alkyl, aryl, acyl, etc.) allows for probing interactions with biological targets and modifying physicochemical properties like solubility and lipophilicity. frontiersin.orgresearchgate.net

Indole Ring Substitution: The aromatic nature of the indole core allows for electrophilic aromatic substitution to introduce substituents at positions 2, 3, 5, 6, and 7. Halogenation, nitration, and Friedel-Crafts reactions can be used to install functional groups that can alter the electronic properties and binding interactions of the molecule.

N-1 Side Chain Variation: The N-1 ethyl group can be replaced with other alkyl chains (methyl, propyl, isopropyl, benzyl) or functionalized chains to explore the impact of this region on activity. This is achieved by using different alkylating agents during the synthesis of the indole moiety (section 2.1).

These systematic modifications provide a comprehensive understanding of the pharmacophore and guide the design of more potent and selective compounds. nih.govnih.gov

Table 3: Examples of Derivatization Strategies for SAR Studies

Position of Modification Type of Substituent Synthetic Strategy Rationale for SAR
Piperazine N-4 Small alkyl groups (Me, Et) Reductive amination, N-alkylation Explore steric tolerance in binding pocket
Piperazine N-4 Aryl/Heteroaryl rings Buchwald-Hartwig amination Introduce additional π-stacking or H-bond interactions
Piperazine N-4 Acyl groups N-acylation Modulate basicity and introduce H-bond acceptors
Indole C-5/C-6 Halogens (F, Cl) Electrophilic halogenation Alter electronic properties and metabolic stability
Indole C-2 Methyl, Phenyl Fischer indole synthesis with appropriate ketone Probe for additional hydrophobic interactions
Indole N-1 Propyl, Benzyl, Cyclopropylmethyl N-alkylation with corresponding halide Investigate the size and nature of the N-1 substituent pocket

Novel Synthetic Methodologies for Indole-Piperazine Hybrid Compounds

The continued importance of indole-piperazine scaffolds drives the development of novel and more efficient synthetic methods. Recent advances focus on increasing step economy, employing C-H functionalization, and developing multi-component reactions.

C-H functionalization represents a powerful modern strategy that avoids the need for pre-functionalized starting materials (e.g., halo-indoles). nih.gov Direct palladium-catalyzed C-H amination could potentially couple an N-protected piperazine directly with 1-ethyl-1H-indole at the C-4 position, although regioselectivity can be a challenge. Similarly, photoredox catalysis has emerged as a tool for forming C-N bonds under mild conditions, offering new avenues for coupling these heterocyclic systems. encyclopedia.pubresearchgate.net

One-pot multi-component reactions offer an efficient way to construct complex molecules from simple precursors in a single operation. For example, a sequence involving a Fischer indole synthesis followed by an in-situ N-alkylation and subsequent C-N coupling could rapidly generate diverse indole-piperazine derivatives. rsc.org These innovative approaches streamline the synthesis of compound libraries and facilitate the rapid exploration of chemical space for drug discovery. nih.govnih.govresearchgate.netsemanticscholar.org

Advanced Structural Elucidation and Theoretical Characterization of 1 Ethyl 4 Piperazin 1 Yl 1h Indole

Spectroscopic Confirmation of 1-Ethyl-4-(piperazin-1-yl)-1H-indole Structure

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Ethyl-4-(piperazin-1-yl)-1H-indole, both ¹H and ¹³C NMR spectroscopy would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl, piperazine (B1678402), and indole (B1671886) moieties. The ethyl group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. The aromatic protons of the indole ring would resonate in the downfield region, with their specific chemical shifts and coupling patterns providing information about the substitution at the 4-position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the ethyl group, the piperazine ring, and the indole nucleus would be characteristic of their chemical environment. For instance, the aromatic carbons of the indole ring would appear at lower field compared to the aliphatic carbons of the ethyl and piperazine groups.

Expected NMR Data for 1-Ethyl-4-(piperazin-1-yl)-1H-indole

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Indole-H27.1-7.3120-125
Indole-H36.4-6.6100-105
Indole-H56.9-7.1115-120
Indole-H67.0-7.2120-125
Indole-H77.4-7.6110-115
Indole-C4-135-140
Indole-C3a-125-130
Indole-C7a-130-135
N-CH₂ (Ethyl)4.0-4.2 (q)40-45
CH₃ (Ethyl)1.3-1.5 (t)14-16
Piperazine-H (α to Indole)3.0-3.2 (m)50-55
Piperazine-H (β to Indole)2.8-3.0 (m)45-50

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as q (quartet), t (triplet), and m (multiplet).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethyl-4-(piperazin-1-yl)-1H-indole is expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic indole ring and the aliphatic ethyl and piperazine groups. C-N stretching vibrations from the indole and piperazine rings, as well as C=C stretching from the aromatic system, would also be prominent.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for characterizing the indole nucleus.

Characteristic Vibrational Frequencies for 1-Ethyl-4-(piperazin-1-yl)-1H-indole

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine, if secondary)3200-3400Medium
Aromatic C-H Stretch (Indole)3000-3100Medium
Aliphatic C-H Stretch (Ethyl, Piperazine)2850-2960Strong
Aromatic C=C Stretch (Indole)1580-1620, 1450-1500Medium-Strong
C-N Stretch (Indole, Piperazine)1200-1350Medium-Strong
C-H Bending (Aliphatic)1375-1470Medium
Aromatic C-H Bending (out-of-plane)700-900Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 1-Ethyl-4-(piperazin-1-yl)-1H-indole, the molecular ion peak in the mass spectrum would confirm its molecular formula. The fragmentation pattern would likely involve cleavage of the ethyl group, fragmentation of the piperazine ring, and cleavage of the bond connecting the piperazine ring to the indole nucleus. The fragmentation of the indole ring itself is also a possibility. scirp.orgresearchgate.net

Predicted Fragmentation Pathways:

Loss of the ethyl group: A prominent fragment ion would likely correspond to the loss of an ethyl radical (•CH₂CH₃), resulting in an [M-29]⁺ peak.

Piperazine ring fragmentation: The piperazine ring can undergo characteristic cleavage, leading to fragments with specific mass-to-charge ratios.

Cleavage of the indole-piperazine bond: Scission of the bond between the indole ring and the piperazine nitrogen would generate ions corresponding to the ethyl-indole and the piperazine moieties.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides a theoretical framework to understand the electronic structure and properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure.researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with an appropriate basis set, various electronic properties of 1-Ethyl-4-(piperazin-1-yl)-1H-indole can be calculated. researchgate.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. Theoretical calculations can also be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Analysis: For 1-Ethyl-4-(piperazin-1-yl)-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole ring and the piperazine nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, is likely to be distributed over the aromatic indole system, representing the region susceptible to nucleophilic attack.

Energy Gap Determination: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important parameter that relates to the molecule's electronic stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive species. schrodinger.com DFT calculations can provide a reliable estimate of this energy gap.

Calculated Electronic Properties of 1-Ethyl-4-(piperazin-1-yl)-1H-indole (Representative Data)

Parameter Calculated Value (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-1.0 to -1.5
HOMO-LUMO Energy Gap (ΔE)4.0 to 5.0

Note: These values are representative and would be determined with precision through specific DFT calculations.

Advanced Structural and Theoretical Analysis of 1-Ethyl-4-(piperazin-1-yl)-1H-indole: A Review of Current Research

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the advanced structural elucidation and theoretical characterization of the chemical compound 1-Ethyl-4-(piperazin-1-yl)-1H-indole. Despite its structural similarity to other pharmacologically relevant indole and piperazine derivatives, dedicated studies focusing on its specific molecular properties through advanced computational methods appear to be limited or not publicly documented.

Extensive searches for research detailing the Molecular Electrostatic Potential (MEP) mapping, Molecular Mechanics and Dynamics Simulations for Conformational Analysis, or Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis for 1-Ethyl-4-(piperazin-1-yl)-1H-indole did not yield any specific studies or datasets.

While computational studies, including Density Functional Theory (DFT), MEP, AIM, and RDG analyses, have been conducted on related but structurally distinct molecules such as 1-ethylpiperazine-1,4-diium salts, this information is not transferable to the specific indole-piperazine conjugate . The electronic and conformational properties of a molecule are highly dependent on its precise chemical structure. The presence of the indole ring system, its substitution pattern, and the nature of the linkage to the piperazine moiety will uniquely determine the electrostatic potential, conformational landscape, and non-covalent interaction profile of 1-Ethyl-4-(piperazin-1-yl)-1H-indole.

Similarly, molecular dynamics simulations have been employed to study the conformational behavior and interaction of various other indole and piperazine-containing compounds within biological systems. However, without specific simulations performed on 1-Ethyl-4-(piperazin-1-yl)-1H-indole, any discussion of its conformational preferences, flexibility, and intermolecular interactions would be purely speculative.

Molecular Pharmacology and Target Engagement of 1 Ethyl 4 Piperazin 1 Yl 1h Indole Analogues

Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-Ethyl-4-(piperazin-1-yl)-1H-indole analogues with aminergic G-protein coupled receptors and sigma receptors is a cornerstone of their pharmacological profile. These interactions are quantified through in vitro radioligand binding assays, which determine the affinity (typically as Kᵢ values) of a compound for a specific receptor subtype. A lower Kᵢ value signifies a higher binding affinity.

Analogues featuring the indole-piperazine core structure have been extensively evaluated for their affinity towards dopamine (B1211576) receptor subtypes D₂, D₃, and D₄, which are critical targets in the treatment of psychosis and other neurological disorders. Structure-activity relationship (SAR) studies reveal that modifications to the indole (B1671886) ring and the piperazine (B1678402) moiety can significantly influence both potency and selectivity. nih.gov

For instance, a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, where the aryl group on the piperazine is a substituted indole, demonstrates a strong preference for the D₃ receptor over the D₂ receptor. nih.gov Changing the attachment point on the indole ring from position 2 to position 3 can result in a notable decrease in D₃ affinity while only slightly affecting D₂ affinity. nih.gov Specifically, a 2-substituted indole amide analogue (10e) showed a seven-fold higher potency for D₃ receptors compared to its 3-substituted counterpart (10f). nih.gov Furthermore, directly attaching the piperazine moiety to the 5-position of the indole ring resulted in high affinity for both D₂ and D₃ receptors. nih.gov

The optimization of lead compounds has led to the identification of potent mixed D₂/D₄ receptor antagonists. nih.gov Systematic SAR studies on 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone derivatives highlighted the importance of substituents on the indole core for achieving high affinity. nih.gov Phenylpiperazine derivatives linked to different heterocyclic systems, including indoles, have been developed as subtype-selective dopamine receptor ligands, demonstrating that the nature of the spacer element and substituents are key determinants of selectivity between D₂, D₃, and D₄ receptors. acs.orgnih.gov

Binding Affinity (Kᵢ, nM) of Selected Indole-Piperazine Analogues at Dopamine Receptors
CompoundD₂ Affinity (Kᵢ, nM)D₃ Affinity (Kᵢ, nM)D₂/D₃ SelectivityReference
Compound 10e (2-indole amide)51.20.5593 nih.gov
(-)-10e47.50.5783 nih.gov
(+)-10e1133.7330 nih.gov
Compound 10f (3-indole amide)58.93.6216 nih.gov
Compound 22 (5-indole direct link)30215 nih.gov

Serotonin (B10506) receptors are another major target class for indole-piperazine derivatives, with significant implications for treating depression and anxiety. nih.gov The 5-HT₁ₐ receptor, in particular, has been a focus of extensive research. Analogues are often designed as potent 5-HT₁ₐ receptor agonists. nih.gov Molecular docking studies suggest that the indole head group inserts into a pocket formed by transmembrane helices, with the indole NH group forming a crucial hydrogen bond. The protonated nitrogen of the piperazine ring typically forms a salt bridge with a conserved aspartate residue (D3.32). nih.govnih.gov

Derivatives have also shown high nanomolar affinity for other serotonin receptor subtypes, including 5-HT₁ₙ and 5-HT₆. researchgate.net The structural framework of an arylpiperazine linked through an alkyl chain to a terminal moiety is a common feature of ligands targeting these receptors. bg.ac.rs Research on 1,3,5-triazine-methylpiperazine derivatives has identified compounds with high affinity for the 5-HT₆ receptor (Kᵢ = 11 nM) and significant selectivity over 5-HT₁ₐ and D₂ receptors. researchgate.net The conjugation of 4-(piperazin-1-yl)-1H-indole structures with other pharmacophores has been explored to create dual-target ligands, for example, for 5-HT₆ receptors and cholinesterases. nih.gov These studies confirm that the indole-piperazine core maintains its critical interactions with the 5-HT₆ receptor, including a hydrogen bond with Asp3.32. nih.gov

Binding/Functional Activity of Selected Indole-Piperazine Analogues at Serotonin Receptors
CompoundTarget ReceptorActivity (EC₅₀/Kᵢ, nM)Reference
Compound 13m5-HT₁ₐ (agonist)1.01 (EC₅₀) nih.gov
FW015-HT₁ₐ (agonist)Potent nih.gov
Compound 4 (MST4 derivative)5-HT₆11 (Kᵢ) researchgate.netresearchgate.net
Indole-piperazine derivatives5-HT₁ₙHigh nanomolar affinity researchgate.net

Sigma receptors, particularly the σ₁ subtype, are intracellular, non-opioid receptors that modulate a variety of neurotransmitter systems and are implicated in pain, neuroprotection, and psychiatric conditions. nih.govnih.gov Piperazine and indole moieties are common structural features in high-affinity sigma receptor ligands. nih.govunict.itrsc.org

A series of novel indole-based analogues were synthesized and evaluated, identifying several compounds with nanomolar affinity for sigma receptors. nih.gov Replacing a benzothiazolone core with an indole core in a lead compound resulted in maintained high affinity for the σ₁ receptor. nih.gov Further modifications, such as the introduction of an acetyl group at the C-5 position of the indole, yielded compounds with high affinities for both σ₁ and σ₂ receptors but with limited selectivity. nih.gov In another series, benzylpiperazine derivatives were developed as selective σ₁ receptor antagonists. Compound 15 in this series showed exceptionally high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM and an 886-fold selectivity over the σ₂ receptor. nih.gov

Binding Affinity (Kᵢ, nM) of Selected Analogues at Sigma Receptors
Compoundσ₁ Affinity (Kᵢ, nM)σ₂ Affinity (Kᵢ, nM)σ₂/σ₁ Selectivity RatioReference
Lead Compound 1 (benzothiazolone)4.170.390.09 nih.gov
Compound 4a (indole core)~4.17Slightly decreased- nih.gov
Compound 15 (benzylpiperazine)1.61417886 nih.gov
Lead Compound 8 (benzylpiperazine)--432 nih.gov

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, 1-Ethyl-4-(piperazin-1-yl)-1H-indole analogues have been investigated for their ability to modulate the activity of key enzymes involved in inflammation and cellular signaling pathways.

Cyclooxygenase (COX) enzymes, existing as two primary isoforms COX-1 and COX-2, are central to the inflammatory process by catalyzing the synthesis of prostaglandins. nih.gov Indole derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known COX inhibitors. nih.govmdpi.com Research into novel indole-based compounds aims to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.netresearchgate.net

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.govmdpi.comresearchgate.net Several compounds showed significant anti-inflammatory activity, with one particular compound (S3) demonstrating selective inhibition of COX-2 expression in Western blot analyses, thereby offering a gastro-protective profile. nih.govmdpi.com Docking studies confirmed that these compounds could bind effectively within the COX-2 active site. nih.govresearchgate.net Similarly, new 1,3-dihydro-2H-indolin-2-one derivatives have been evaluated for COX-2 inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

COX Inhibitory Activity of Selected Indole Analogues
CompoundTarget EnzymeActivity (IC₅₀, µM)SelectivityReference
Compound 4e (oxindole)COX-23.34- nih.gov
Compound 9h (oxindole)COX-22.35 - 3.34- nih.gov
Compound 9i (oxindole)COX-22.35 - 3.34- nih.gov
Compound S3 (indole acetohydrazide)COX-2-Selective COX-2 expression inhibitor nih.govmdpi.com
IndomethacinCOX-1/COX-20.026 (COX-2)Non-selective nih.gov

The Mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com MEK1/2 are dual-specificity protein kinases that serve as a key node in this pathway, making them an attractive target for cancer therapy. nih.gov Indole derivatives have been identified as effective inhibitors of multiple kinases. researchgate.netnih.gov

Specifically, novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives, which incorporate an indole-like structure, were synthesized and evaluated as potential MEK inhibitors. nih.gov In kinase inhibition assays, compound 10g from this series was found to significantly inhibit MEK1 kinase activity with an IC₅₀ value of 0.11 ± 0.02 µM. nih.gov This inhibitory action was further confirmed by Western blot analysis and molecular docking studies, suggesting that this class of compounds could serve as a promising scaffold for the development of novel anticancer agents targeting the MEK pathway. nih.gov

MEK Kinase Inhibitory Activity of Selected Analogues
CompoundTarget EnzymeActivity (IC₅₀, µM)Reference
Compound 10gMEK10.11 ± 0.02 nih.gov
CI-1040 (Reference)MEK10.017 nih.gov

Comprehensive Research on "1-Ethyl-4-(piperazin-1-yl)-1H-indole" Yields No Data for Specified Pharmacological Actions

Following an extensive search of scientific literature and databases, no specific research data was found for the chemical compound "1-Ethyl-4-(piperazin-1-yl)-1H-indole" corresponding to the requested pharmacological profile. The investigation aimed to gather information on its activity related to Equilibrative Nucleoside Transporter (ENT) inhibition, its functional effects in G-Protein Coupled Receptor (GPCR) assays, and its influence on intracellular signaling pathways.

The search encompassed targeted queries for studies detailing the molecular pharmacology and cellular mechanisms of action for this specific indole analogue. However, the available scientific literature does not appear to contain studies that have investigated or reported on the following for "1-Ethyl-4-(piperazin-1-yl)-1H-indole":

Cellular Mechanism of Action Investigations

Modulation of Intracellular Signaling Pathways:There is no available data on the effects of this compound on downstream signaling cascades, such as the modulation of cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinase (MAPK) pathways.

While research exists for other indole and piperazine-containing molecules, the specific data required to populate the requested article sections for "1-Ethyl-4-(piperazin-1-yl)-1H-indole" is not present in the currently accessible scientific literature. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 Ethyl 4 Piperazin 1 Yl 1h Indole

Influence of the N1-Ethyl Group on Biological Activity and Binding Affinity

The substitution at the N1 position of the indole (B1671886) ring is a critical factor in modulating the pharmacological profile of indole-piperazine derivatives. While direct studies on the N1-ethyl group of the title compound are limited, research on related structures provides valuable insights. For instance, in the context of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, N-alkylation with an ethyl group has been shown to influence analgesic and anti-inflammatory effects. One study found that the introduction of a 1-ethyl substituent resulted in a compound with weak anti-inflammatory but moderate analgesic properties researchgate.net. This suggests that the N1-substituent plays a role in the molecule's interaction with its biological targets, potentially by altering its electronic properties, conformation, or steric profile. The ethyl group, being a small, lipophilic moiety, can enhance binding to hydrophobic pockets within a receptor, thereby influencing both potency and selectivity.

Effects of Substituents on the Indole Core at Position 4 and Other Sites

Substitutions on the indole core are fundamental to refining the activity of 1-Ethyl-4-(piperazin-1-yl)-1H-indole analogs. The position, size, and electronic nature of these substituents dictate the interaction with target receptors.

Position 4: A chlorine atom at the 4-position of the indole ring has been noted as a significant feature in some high-affinity D2/D3 receptor agonists researchgate.net. This highlights the sensitivity of this position to substitution.

Position 5: Research on related indole-piperazine compounds shows that substitutions at the 5-position significantly impact activity. For instance, introducing a 5-fluoro or 5-methoxy group alters the anti-inflammatory and antioxidant profiles of the molecule ankara.edu.tr.

Other Positions: The introduction of groups like 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl at either the 5- or 6-position of the indole core has been found to be favorable for inhibiting certain protein-protein interactions mdpi.com.

These findings underscore that the indole nucleus is not merely a scaffold but an active participant in molecular recognition, where substitutions can fine-tune the compound's pharmacological properties.

Modifications to the Piperazine (B1678402) Ring and their Impact on Receptor Selectivity

The piperazine ring is a highly versatile component of the scaffold, and modifications to its N4-substituent are a cornerstone of SAR studies, profoundly affecting receptor selectivity. The nature of the substituent on the distal nitrogen of the piperazine ring can dictate affinity for specific receptor subtypes, such as dopamine (B1211576) D2 and D3 receptors.

Aromatic Substituents: The introduction of various substituted and unsubstituted aryl groups (e.g., phenyl, benzyl) is a common strategy. Studies show that N-substitution on the piperazine ring can accommodate a wide range of substituted indole rings, influencing D3 receptor affinity and selectivity nih.gov. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can further modulate activity. For example, compounds with N-phenylpiperazine, N-benzylpiperazine, and fluorinated phenylpiperazine moieties have demonstrated significant biological inhibition profiles nih.gov.

Heterocyclic Substituents: Incorporating heterocyclic rings, such as other indole moieties or bioisosteres like indazole and benzo[b]thiophene, can lead to high-affinity and selective D3 receptor ligands nih.govnih.gov.

Sulfonyl Groups: The addition of substituted and unsubstituted benzene (B151609) sulfonyl groups to the piperazine nitrogen has been shown to produce varied affinity and potency for D2/D3 receptors researchgate.net.

The data consistently show that the substituent on the piperazine ring plays a crucial role in orienting the molecule within the receptor binding pocket, thereby governing its selectivity profile.

Table 1: Impact of Piperazine Ring Modifications on Receptor Binding

Investigation of Spacer Length and Flexibility between Indole and Piperazine

The linker connecting the core indole structure to the piperazine moiety is a key determinant of a compound's conformational flexibility and its ability to adopt an optimal orientation for receptor binding. While the parent compound has a direct linkage, studies on analogous systems with spacers provide critical SAR insights.

Research on related scaffolds has demonstrated that the length and nature of this spacer are crucial. For example, linking a heterocyclic moiety to the piperazine ring via an amide or a methylene (B1212753) linker can maintain high affinity and selectivity for the D3 receptor nih.gov. In other molecular contexts, the use of polyethylene glycol (PEG)-based spacers of varying lengths (e.g., di-, tri-, tetra-ethylene glycol) has been explored to optimize targeting properties mdpi.com. Although minor differences were observed between these specific PEG linkers, the principle remains that the spacer's flexibility and length can influence biodistribution and receptor affinity mdpi.com. A rigid or overly flexible linker can prevent the key pharmacophoric elements from achieving the necessary geometry for effective binding.

Bioisosteric Replacements within the 1-Ethyl-4-(piperazin-1-yl)-1H-indole Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties. For the 1-Ethyl-4-(piperazin-1-yl)-1H-indole scaffold, several bioisosteric modifications have been investigated in related systems.

Indole Core Replacement: The indole ring itself can be replaced with other heterocyclic systems. Studies have shown that replacing the indole with indazole or benzo[b]thiophene can result in compounds with high affinity for D2 and D3 receptors nih.govnih.gov. Similarly, replacing the indole with a benzothiophene or benzofuran core has been explored, with benzothiophene analogs sometimes showing stronger inhibitory activity than their indole counterparts mdpi.com.

Functional Group Replacement: The replacement of key functional groups with classic isosteres is another common approach. For instance, swapping a hydroxyl group for a methyl group is a classic bioisosteric replacement that can significantly alter the pharmacological profile of a compound researchgate.net.

This strategy allows for the exploration of novel chemical space while retaining the key interactions necessary for biological activity.

Table 2: Bioisosteric Replacements and Their Effects

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For indole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to systematize SAR data nih.gov.

These models provide insights into how different structural features contribute to activity. For instance, QSAR studies on indole-2-carboxamide derivatives have highlighted the crucial role of the indole ring and the carboxamide moiety in inhibitory activity nih.gov. The models can generate contour maps that indicate where steric bulk, electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs. By validating these models internally and externally, researchers can create predictive tools to prioritize the synthesis of novel compounds with enhanced biological profiles nih.gov.

Preclinical Pharmacological Investigations of 1 Ethyl 4 Piperazin 1 Yl 1h Indole Analogues

Neurobiological Effects and Potential Neuroprotection in In Vitro and In Vivo Models

Mitigation of Cellular Toxicity (e.g., Beta-Amyloid, Glutamate)

Analogues featuring the piperazine-phenylmethanone structure have demonstrated significant neuroprotective properties against beta-amyloid (Aβ)-induced toxicity, a key factor in Alzheimer's disease pathology. nih.gov Specifically, (4-Ethyl-piperaz-1-yl)-phenylmethanone has shown a strong ability to protect neuronal cells from the harmful effects of Aβ1-42. nih.gov This compound was also found to reverse the depletion of ATP in neuronal cells caused by Aβ1-42, which points to a potential mitochondrial site of action. nih.gov

Furthermore, Aβ1-42 is known to induce hyperactivity in the glutamate (B1630785) network of neuronal cells. The (4-Ethyl-piperaz-1-yl)-phenylmethanone compound effectively inhibited the neurotoxic effects of glutamate on PC12 cells. nih.gov This suggests that the neuroprotective mechanism of this class of compounds may involve the reduction of glutamate-induced neurotoxicity. nih.gov These findings indicate that the (4-ethyl-piperaz-1-yl)-phenylmethanone chemical structure is a promising lead for developing novel neuroprotective therapies. nih.gov

Compound ClassModelObserved EffectPotential Mechanism of Action
(4-Ethyl-piperaz-1-yl)-phenylmethanone derivativesNeuronal cells (PC12)Strong neuroprotection against Aβ1-42; Inhibition of glutamate-induced neurotoxicity. nih.govReversal of Aβ1-42-induced ATP depletion; Reduction of glutamate-induced neurotoxicity. nih.gov

Modulation of Neuronal Pathways and Neurotransmitter Systems

Piperazine (B1678402) derivatives have been shown to interact with multiple neurotransmitter systems, indicating a broad potential for modulating neuronal pathways. One such derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has demonstrated anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like effects were also linked to the serotonergic system. nih.gov

Another piperazine derivative, known as I-893, has been found to influence the turnover of dopamine (B1211576) and norepinephrine (B1679862) in the brain. nih.gov Studies suggest that this compound facilitates the release and/or inhibits the reuptake of these monoamines at the presynaptic nerve terminals. nih.gov Additionally, certain piperazine analogues have been investigated as antagonists for the histamine (B1213489) H3 receptor, which plays a role in regulating various neurotransmitters. nih.gov Some of these compounds were found to reduce serotonin (B10506) and dopamine concentrations in the brains of rats after parenteral administration. nih.gov

Anti-inflammatory and Antioxidant Activity Assessments

The indole (B1671886) and piperazine scaffolds are integral to many compounds exhibiting anti-inflammatory and antioxidant properties. researchgate.netresearchgate.netnih.gov Research into novel piperazine-substituted indole derivatives has highlighted their potential as multi-target modulators for controlling inflammation. researchgate.net Similarly, piperazine compounds have been investigated for their ability to reduce pain and inflammation in various experimental models. nih.gov For example, the piperazine derivative LQFM-008 demonstrated anti-inflammatory effects in a carrageenan-induced paw edema test and reduced cell migration and protein exudation in a pleurisy test. nih.gov

In terms of antioxidant activity, various piperazine derivatives have shown the ability to scavenge free radicals. researchgate.net The antioxidant potential of these compounds is often evaluated using in vitro assays such as the ABTS, FRAP, and ORAC tests. mdpi.com Edaravone, a potent antioxidant, serves as a benchmark in these studies. mdpi.com Analogues like 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) have demonstrated significant antioxidant activity, comparable to standard antioxidants, suggesting their potential in mitigating diseases associated with oxidative stress. mdpi.com The combination of indole and imidazole[2,1-b]thiazole has also produced derivatives with potent anti-inflammatory effects, shown by their ability to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. nih.gov

Compound/DerivativeActivityAssay/ModelKey Finding
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b)Anti-inflammatoryLPS-induced RAW264.7 cellsStrong inhibition of NO (IC50: 10.992 μM), IL-6 (IC50: 2.294 μM), and TNF-α (IC50: 12.901 μM). nih.gov
LQFM-008 (Piperazine derivative)Anti-inflammatoryCarrageenan-induced paw edema & pleurisyReduced edema, cell migration, and protein exudation. nih.gov
4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH)AntioxidantABTS, FRAP, ORAC testsShowed high antioxidant activity (ABTS: 0.93 TEAC; FRAP: 0.98 TE; ORAC: 4.39 TE). mdpi.com

Antimicrobial and Anti-Tubercular Efficacy Studies

Indole derivatives have been extensively studied for their antimicrobial and anti-tubercular properties. wjpsonline.comniscair.res.in Synthetic isatin (B1672199) derivatives, which are based on an indole structure, have demonstrated a wide range of pharmacological actions, including antibacterial and antifungal activities. wjpsonline.com Certain indole Mannich bases, particularly those formed from phenylpiperazine, have shown potent anti-tubercular bioactivity. niscair.res.in

A series of new isatin derivatives were evaluated for their in vitro antimicrobial activity, with several compounds showing good efficacy against both gram-positive and gram-negative bacteria, as well as potent antifungal activity. wjpsonline.com The most active of these compounds were then tested for anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with one derivative showing 70% inhibition at a concentration of 6.25µg/ml. wjpsonline.com

Targeting Mycobacterial Growth and Survival Mechanisms (e.g., MmpL3 Inhibition)

A key target for novel anti-tubercular drugs is the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com Inhibition of MmpL3 disrupts the transport of trehalose (B1683222) monomycolate (TMM), leading to its intracellular accumulation and ultimately, cell death. nih.govmdpi.com

Indole-2-carboxamides are a well-studied class of potent MmpL3 inhibitors. nih.govchemrxiv.orgjohnshopkins.edu These compounds have shown significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. chemrxiv.orgjohnshopkins.edu Structure-activity relationship (SAR) studies have led to the development of optimized analogues with exceptional antitubercular activity in animal models. johnshopkins.edu The MmpL3 transporter is considered a promiscuous drug target, as inhibitors from diverse chemical classes have been identified, suggesting multiple potential binding sites or mechanisms of inhibition. nih.govnih.gov

Compound ClassTarget Organism/ProteinActivity/Finding
Isatin Derivatives (e.g., Compound 3c)M. tuberculosis H37RvShowed 70% inhibition at 6.25µg/ml. wjpsonline.com
Indole Mannich BasesM. tuberculosisPhenylpiperazine derivatives showed the most potent bioactivity. niscair.res.in
Indole-2-carboxamidesMmpL3 transporterPotent inhibitors active against drug-sensitive and drug-resistant TB strains. nih.govchemrxiv.orgjohnshopkins.edu

Antiproliferative and Antitumor Activities in Cancer Cell Lines

The indole nucleus is a privileged scaffold in the development of anticancer agents, present in both natural products like vincristine (B1662923) and vinblastine, and numerous synthetic compounds. mdpi.comresearchgate.net Analogues incorporating the indole structure have demonstrated antiproliferative activity against a variety of human tumor cell lines through diverse mechanisms. mdpi.comnih.gov

A study on bis-indole derivatives connected by a pyridine (B92270) or piperazine heterocycle found that the pyridine derivatives were significantly more active as growth inhibitors than the piperazine derivatives. nih.gov Several of the pyridine compounds showed potent growth inhibition with mean pGI50 values ranging from 5.08 to 6.34. nih.gov

Another series of indole-aryl amide derivatives was tested for cytotoxicity against a panel of cancer cell lines including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). mdpi.com Some compounds displayed noteworthy activity and selectivity. For instance, compound 5 in the study showed selective activity against the HT29 colon cancer cell line and was found to cause cell cycle arrest in the G1 phase and promote apoptosis. mdpi.com Similarly, newly synthesized indole/1,2,4-triazole hybrids have been evaluated as tubulin polymerization inhibitors, with some showing significant anticancer activity across a broad panel of 60 human tumor cell lines. researchgate.net

Compound Class/DerivativeCancer Cell LineActivity (IC50/GI50)
Indole-aryl amide (Compound 4)HT29, HeLa, MCF7IC50: 0.96 μM, 1.87 μM, 0.84 μM, respectively. mdpi.com
Indole-aryl amide (Compound 5)HT29, PC3, Jurkat J6IC50: 2.61 μM, 0.39 μM, 0.37 μM, respectively. mdpi.com
Indole/1,2,4-triazole hybrid (Compound 7h)NCI-60 panelGI50 range: 1.85 to 5.76 µM. researchgate.net
Indole/1,2,4-triazole hybrid (Compound 7j)NCI-60 panelGI50 range: 2.45 to 5.23 µM. researchgate.net
Bis-indole pyridine derivativesNCI-60 panelMean pGI50 range: 5.08 to 6.34. nih.gov

Behavioral and Cognitive Studies in Animal Models (e.g., Memory, Locomotor Activity)

Preclinical evaluation in animal models is a critical step in characterizing the therapeutic potential of novel compounds. For analogues of 1-Ethyl-4-(piperazin-1-yl)-1H-indole, these investigations have primarily focused on assessing their impact on cognitive functions, such as learning and memory, and monitoring for any effects on locomotor activity. These studies are essential for establishing proof-of-concept for potential therapeutic applications, particularly in the context of neurodegenerative disorders like Alzheimer's disease.

Cognitive Enhancement in Memory Impairment Models

A significant area of research for indole-piperazine analogues has been their potential to ameliorate cognitive deficits. Many of these studies utilize models where memory impairment is chemically induced, allowing for the assessment of a compound's restorative or protective effects.

One prominent target for this class of compounds is the serotonin 6 receptor (5-HT₆R), as antagonists of this receptor have consistently shown pro-cognitive effects in various preclinical models. nih.gov For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were developed and evaluated as potent 5-HT₆R antagonists. nih.gov Within this series, compound 6p was selected for further in vivo evaluation based on its pharmacological profile and favorable pharmacokinetic properties. nih.gov

In a scopolamine-induced amnesia model in mice, a standard paradigm for creating transient memory deficits, compound 6p demonstrated significant cognitive-enhancing properties. nih.gov The compound was effective in the novel object recognition (NOR) test, a task that assesses learning and recognition memory. nih.gov Specifically, treatment with compound 6p prevented the learning deficits induced by scopolamine (B1681570) and also rescued the recognition impairment. nih.gov These findings suggest that the compound can positively modulate short-term memory and cognitive flexibility. Further studies indicated that the combination of 6p with the acetylcholinesterase inhibitor donepezil (B133215) produced synergistic effects in increasing acetylcholine (B1216132) levels in the hippocampus, a key brain region for memory formation. nih.gov

Other research into related indole structures has shown similar positive outcomes. Tryptophan-based analogues have been found to mediate significant improvements in both fear-motivated and spatial long-term memory retrieval in animal models of cholinergic deficit. nih.gov Additionally, certain 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole hybrids have been identified as privileged structures in the development of multi-target-directed ligands with potential cognitive benefits. nih.gov

Table 1: Summary of Cognitive Effects of Selected 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Analogues in Animal Models

CompoundAnimal ModelBehavioral TestKey Findings
Compound 6p Scopolamine-induced amnesia (Mouse)Novel Object Recognition (NOR)Prevented learning deficits; Rescued recognition impairment. nih.gov
Lead Compound 4 Cholinergic deficit (Mouse)Fear Conditioning / Spatial Memory TasksImproved fear-motivated and spatial long-term memory retrieval. nih.gov

Assessment of Locomotor Activity

When evaluating compounds for central nervous system applications, particularly for cognitive enhancement, it is crucial to assess their effects on general locomotor activity. This helps to ensure that observed improvements in cognitive tasks are not a result of non-specific behavioral changes, such as hyperactivity, and to rule out potential motor impairments like sedation or catalepsy.

While specific locomotor activity data for 1-Ethyl-4-(piperazin-1-yl)-1H-indole analogues are not extensively detailed in the available literature, the methodologies used for related piperazine-containing compounds provide a framework for such assessments. A preliminary in vivo safety study on a novel set of tryptophan-based indole analogs revealed positive impacts on memory retrieval without any adverse motor effects. nih.gov

A common animal model used to assess motor function is the reserpine-induced hypolocomotion model. Reserpine depletes catecholamines in nerve terminals, resulting in a cataleptic-like state and a significant reduction in movement (akinesia) in rats. nih.govnih.gov Test compounds are administered to these reserpinized animals, and their ability to reverse the state of hypolocomotion is measured. For example, studies on certain dopamine D2/D3 agonist analogues containing a piperazine moiety have shown that lead compounds can be highly efficacious in reversing the locomotor deficits induced by reserpine. nih.gov

Another established model, particularly relevant for neurodegenerative conditions like Parkinson's disease, involves creating unilateral lesions in the brain with 6-hydroxydopamine (6-OHDA). nih.gov This procedure destroys dopamine neurons on one side, leading to motor asymmetry. When these animals are challenged with direct-acting dopamine agonists, they exhibit contralateral rotations (turning away from the lesioned side). nih.gov The frequency and persistence of these rotations serve as a quantifiable measure of the compound's in vivo potency and efficacy on motor systems. nih.gov Such models are critical for dissociating pro-cognitive effects from unintended motor system stimulation.

Computational Aided Drug Discovery and Rational Design for 1 Ethyl 4 Piperazin 1 Yl 1h Indole

Molecular Docking Simulations with Target Proteins

Molecular docking is a fundamental CADD technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the 1-Ethyl-4-(piperazin-1-yl)-1H-indole scaffold, docking simulations provide critical insights into the molecular interactions that govern their biological activity. These simulations can identify key amino acid residues within the target's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

In a representative study focusing on analogous 1-piperazine indole (B1671886) hybrids, molecular docking was employed to investigate their potential as inhibitors of Trypanosoma brucei phosphofructokinase (TbPFK), a crucial enzyme for the parasite's metabolism. windows.netnih.gov The crystal structure of TbPFK (PDB ID: 6QU4) was used as the receptor. windows.netnih.gov The simulations revealed that the indole and piperazine (B1678402) moieties, along with various substituents, play distinct roles in anchoring the compounds within the enzyme's allosteric site. The docking scores, which estimate the binding free energy, help to rank potential inhibitors, guiding the selection of candidates for synthesis and biological testing.

Table 1: Representative Molecular Docking Results for Indole-Piperazine Analogs against TbPFK (PDB: 6QU4)
Compound AnalogDocking Score (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Natural Ligand (JJ2)-9.103ARG 203, ASP 199, GLY 198Hydrogen Bond, Pi-Cation
Indole-Piperazine Analog 1-8.919ARG 203, ASP 199Hydrogen Bond
Indole-Piperazine Analog 2-8.756TYR 202, LYS 223Pi-Pi Stacking, Hydrogen Bond
Indole-Piperazine Analog 3-8.544ARG 203, GLY 198Hydrogen Bond, Pi-Alkyl

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). nih.gov When searching for novel compounds based on the 1-Ethyl-4-(piperazin-1-yl)-1H-indole core, both structure-based and ligand-based virtual screening approaches can be utilized.

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein. A library of compounds is docked into the binding site, and molecules are ranked based on their predicted binding affinity (docking score). This approach is effective for discovering diverse chemotypes that can fit the target's active site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures or properties often have similar biological activities. nih.gov A known active molecule, such as a highly potent 1-Ethyl-4-(piperazin-1-yl)-1H-indole derivative, is used as a template to search for compounds with similar shape, size, and pharmacophoric features. acs.org

The screening process typically involves multiple filtering steps to refine the hit list, leading to the identification of a manageable number of promising lead compounds for further experimental validation. acs.org

Table 2: Hypothetical Workflow for Virtual Screening to Identify Indole-Piperazine Leads
StepMethodDescriptionOutcome
1Library PreparationA large chemical library (e.g., ZINC, Specs) is selected and prepared for screening.A database of >1 million compounds.
2Initial Screening (LBVS or SBVS)Compounds are rapidly screened based on 2D similarity to a template or fast docking algorithms.~10,000 initial hits.
3Pharmacophore FilteringHits are filtered to ensure they contain the essential chemical features required for activity.~1,000 filtered hits.
4Molecular Docking (High Precision)Filtered hits are docked with higher accuracy to predict binding modes and affinities.~100-200 top-ranked compounds.
5ADME/Tox FilteringIn silico prediction of drug-like properties is used to remove compounds with poor pharmacokinetic profiles.20-50 lead candidates for synthesis.

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. nih.gov A pharmacophore model for the 1-Ethyl-4-(piperazin-1-yl)-1H-indole class of compounds can be generated by aligning a set of known active analogs and abstracting their common features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Once developed, this pharmacophore model serves multiple purposes:

It can be used as a 3D query to screen compound libraries for novel scaffolds that match the required features but have a different chemical backbone. nih.gov

It can guide the de novo design of entirely new molecules by providing a spatial blueprint for assembling fragments or functional groups in a way that ensures interaction with the target receptor.

It aids in the optimization of existing leads by suggesting modifications that better align with the pharmacophoric features, potentially enhancing potency and selectivity.

Table 3: Essential Pharmacophoric Features for a Hypothetical Indole-Piperazine Agonist
Pharmacophoric FeatureCorresponding Chemical MoietyImportance in Binding
Aromatic Ring (AR)Indole RingEssential for pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket.
Hydrogen Bond Acceptor (HBA)Nitrogen atom in the piperazine ringForms a key hydrogen bond with a donor residue (e.g., Lys, Arg) in the target protein.
Hydrophobic Group (HY)Ethyl group at the N1 position of indoleOccupies a hydrophobic pocket, contributing to binding affinity and selectivity.
Positive Ionizable FeatureThe second nitrogen of the piperazine ring (protonated)Can form an ionic bond or a strong hydrogen bond with an acidic residue (e.g., Asp, Glu).

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early assessment and filtering of compounds, such as 1-Ethyl-4-(piperazin-1-yl)-1H-indole derivatives, before committing resources to synthesis. windows.netnih.gov Various computational models and software (e.g., ADMETlab 2.0, SwissADME) can predict a wide range of physicochemical and pharmacokinetic parameters. mdpi.comresearchgate.net

These predictions help evaluate a compound's drug-likeness based on established guidelines like Lipinski's Rule of Five and Veber's rules. Key predicted parameters include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for inhibition of cytochrome P450 (CYP) enzymes, which is critical for assessing drug-drug interactions. Early identification of potential ADME liabilities allows for structural modifications to improve the compound's profile. researchgate.net

Table 4: Predicted In Silico ADME Properties for Representative Indole-Piperazine Analogs
ADME ParameterPredicted Value/ClassSignificance
Molecular Weight (g/mol)< 500Compliance with Lipinski's Rule.
logP (Lipophilicity)2.5 - 4.0Optimal range for balancing solubility and permeability.
Aqueous Solubility (logS)Moderately SolubleIndicates sufficient solubility for absorption.
Caco-2 PermeabilityHighPredicts good absorption across the intestinal wall.
Blood-Brain Barrier (BBB) PermeantYes/No (Varies with substitution)Crucial for CNS targets; undesirable for peripherally acting drugs.
CYP2D6 InhibitorLikely InhibitorPotential for drug-drug interactions.
Human Intestinal Absorption (%)> 90%Predicts high bioavailability after oral administration.

Machine Learning and Artificial Intelligence Applications in Indole-Piperazine Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. mdpi.commdpi.com In the context of indole-piperazine research, ML can be applied at various stages of the discovery pipeline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed using a training set of indole-piperazine analogs with known biological activities. These models learn the correlation between chemical structure descriptors and activity, enabling the prediction of potency for newly designed compounds. mdpi.com Similarly, ML models can be trained to predict ADME properties with higher accuracy than traditional methods. youtube.com

Deep learning approaches, such as deep neural networks, can generate novel molecular structures (de novo design) with desired properties by learning from vast chemical spaces. These generative models can propose new indole-piperazine derivatives that are optimized for high potency, good selectivity, and favorable ADME profiles simultaneously, thereby accelerating the hit-to-lead and lead optimization phases.

Table 5: Applications of Machine Learning Models in Indole-Piperazine Drug Discovery
Machine Learning ModelApplication AreaDescription
Random Forest / Support Vector Machine (SVM)QSAR / Activity PredictionClassifies compounds as active or inactive, or predicts continuous activity values (e.g., IC50) based on molecular descriptors.
Gradient Boosting MachinesADME/Tox PredictionBuilds highly accurate models to predict properties like solubility, permeability, and toxicity.
Deep Neural Networks (DNN)Bioactivity Prediction & QSARLearns complex, non-linear relationships between structure and activity from large datasets.
Recurrent Neural Networks (RNN) / TransformersDe Novo Drug DesignGenerates novel chemical structures, represented as SMILES strings, that possess desired pharmacological properties.

Concluding Perspectives and Future Research Directions for 1 Ethyl 4 Piperazin 1 Yl 1h Indole

Identification of Novel Therapeutic Targets and Indications

The indole (B1671886) and piperazine (B1678402) scaffolds are independently associated with a wide array of biological activities, suggesting that their combination in 1-Ethyl-4-(piperazin-1-yl)-1H-indole could yield compounds with novel therapeutic applications.

Oncology: Derivatives of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles have demonstrated cytotoxic effects against various human cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116). nih.gov This suggests that the 1-Ethyl-4-(piperazin-1-yl)-1H-indole core could be a foundational structure for developing new antineoplastic agents. nih.gov

Neuropsychiatric Disorders: The structural similarity to known ligands for dopamine (B1211576) and serotonin (B10506) receptors points towards potential applications in neurology and psychiatry. nih.gov Specifically, indole and arylpiperazine derivatives have been investigated as ligands for dopamine D4 receptors, which are implicated in conditions like schizophrenia and Parkinson's disease. researchgate.net Furthermore, related compounds have shown high affinity for dopamine D2 and D3 receptors, targets for antipsychotic medications. nih.govnih.govnih.gov

Inflammatory and Pain Disorders: Piperazine compounds are known to possess anti-inflammatory and analgesic properties. nih.gov Research on derivatives has shown efficacy in reducing inflammation and nociception, partly through interaction with the serotonergic pathway. nih.gov This indicates a potential therapeutic avenue for 1-Ethyl-4-(piperazin-1-yl)-1H-indole in treating inflammatory conditions and pain.

Fibrotic Diseases: Indole-based molecules have been shown to alleviate organ fibrosis, including pulmonary, myocardial, and liver fibrosis. frontiersin.org They can modulate key signaling pathways involved in the fibrotic process, such as the TGF-β/Smad pathway. frontiersin.orgresearchgate.net This opens the possibility of investigating the 1-Ethyl-4-(piperazin-1-yl)-1H-indole scaffold for anti-fibrotic therapies.

Potential Therapeutic AreaAssociated Biological Target/Pathway
OncologyCytotoxicity against cancer cell lines
Neuropsychiatric DisordersDopamine (D2, D3, D4) and Serotonin Receptors
Inflammation and PainSerotonergic Pathway, Inflammatory Mediators
Fibrotic DiseasesTGF-β/Smad Signaling Pathway

Development of Multi-Functional Ligands Based on the 1-Ethyl-4-(piperazin-1-yl)-1H-indole Core

The concept of designing single chemical entities that can modulate multiple biological targets is a promising strategy for treating complex diseases. The 1-Ethyl-4-(piperazin-1-yl)-1H-indole scaffold is well-suited for the development of such multi-functional ligands. By strategically modifying the indole ring, the ethyl group, or the piperazine substituent, it is possible to fine-tune the compound's affinity for various receptors.

For instance, hybrid molecules combining the indole-piperazine core with other pharmacophores could lead to enhanced therapeutic efficacy. This approach has been successful in creating indole-1,2,4-triazole hybrids with improved anticancer activity. nih.gov Similarly, modifications to the arylpiperazine portion of related molecules have been used to enhance affinity and selectivity for dopamine D3 receptors over D2 receptors, which is a key goal in developing treatments for addiction with fewer side effects. nih.gov Future research could focus on creating ligands that, for example, combine dopamine receptor antagonism with serotonin reuptake inhibition, a strategy used in some atypical antipsychotics.

Advancements in Synthetic Chemistry for Structural Diversity

To fully explore the therapeutic potential of the 1-Ethyl-4-(piperazin-1-yl)-1H-indole core, access to a wide range of structurally diverse analogs is essential. Modern synthetic organic chemistry offers numerous tools to achieve this.

Core Synthesis: Classic methods like the Fischer indole synthesis remain relevant, alongside modern variations such as the Smith-modified Madelung synthesis for constructing the indole nucleus. researchgate.netrsc.org

Functionalization: The indole and piperazine rings can be readily functionalized. Cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira, are powerful methods for introducing a variety of substituents onto the indole core, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com

Combinatorial Approaches: Solid-phase synthesis techniques can be employed to rapidly generate large libraries of analogs for high-throughput screening. researchgate.net The Mannich reaction is another efficient method for synthesizing related indole-piperazine compounds. nih.gov

These synthetic strategies will be crucial for creating a diverse chemical library to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a novel compound is fundamental to its development. Omics technologies provide a powerful, unbiased approach to elucidating the biological pathways modulated by 1-Ethyl-4-(piperazin-1-yl)-1H-indole and its derivatives.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with the compound, researchers can identify the signaling pathways that are activated or inhibited.

Proteomics: This technology assesses changes in protein levels and post-translational modifications, offering a more direct insight into the functional consequences of drug treatment.

Metabolomics: Analyzing the global changes in small-molecule metabolites can reveal the compound's impact on cellular metabolism and identify potential biomarkers of its activity.

For example, if a derivative of 1-Ethyl-4-(piperazin-1-yl)-1H-indole shows anti-fibrotic potential, omics studies could confirm its impact on the TGF-β/Smad pathway and potentially uncover novel mechanisms of action. frontiersin.orgresearchgate.net These technologies are essential for moving beyond a single-target view and understanding the compound's broader biological effects. nih.gov

Role of Advanced Computational Methodologies in Accelerating Discovery

In silico techniques are indispensable in modern drug discovery, offering a way to rationalize experimental findings and guide the design of new molecules, thereby saving time and resources.

Molecular Docking: This technique can predict how a ligand, such as a derivative of 1-Ethyl-4-(piperazin-1-yl)-1H-indole, binds to the three-dimensional structure of a protein target, like a dopamine receptor. nih.gov These predictions can help prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.

Virtual Screening and Target Prediction: Computational tools can screen large virtual libraries of compounds against biological targets to identify potential hits. nih.gov Furthermore, servers can predict the likely biological targets of a given molecule based on its structure, helping to identify new therapeutic indications. nih.gov

By integrating these computational methodologies into the research workflow, the discovery and optimization of ligands based on the 1-Ethyl-4-(piperazin-1-yl)-1H-indole core can be significantly accelerated. researchgate.net

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Alkylation1-Ethylindole derivative, piperazine, K₂CO₃, DMF, 80°C, 12h~65%
PurificationSilica gel chromatography (EtOAc/hexane 3:7)90%

Physicochemical Properties Q: How do environmental factors (pH, temperature) influence the stability of 1-Ethyl-4-(piperazin-1-yl)-1H-indole? A:

  • pH Stability : Perform accelerated stability studies in buffers (pH 3–9) at 25°C. Piperazine derivatives are prone to hydrolysis under acidic conditions, forming degradation products (e.g., ethylindole derivatives) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in anhydrous DMSO or ethanol to prevent oxidation .
  • Solubility : Sparingly soluble in water (≤1 mg/mL); use co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Receptor Binding and Selectivity Q: How to evaluate the binding affinity of 1-Ethyl-4-(piperazin-1-yl)-1H-indole to serotonin receptors (e.g., 5-HT₇)? A:

  • Radioligand Displacement Assays : Use 3H^3H-LSD or 3H^3H-5-CT as radioligands in HEK-293 cells expressing human 5-HT₇ receptors. Calculate IC₅₀ via nonlinear regression (e.g., 222.93 nM for a structurally similar agonist) .
  • Selectivity Profiling : Screen against 5-HT₁A, 5-HT₂A, and dopamine D₂ receptors to rule off-target effects. A ≥10-fold selectivity margin is ideal for CNS studies .

Q. Table 2: Example Binding Data (Hypothetical)

ReceptorIC₅₀ (nM)Selectivity Ratio
5-HT₇2501 (Reference)
5-HT₁A3,50014
D₂>10,000>40

Structure-Activity Relationship (SAR) Optimization Q: What structural modifications enhance the potency of piperazinyl-indole derivatives? A:

  • Indole Substituents : Introduce electron-withdrawing groups (e.g., Cl at position 2) to improve receptor binding. A 2-chlorophenylmethyl group in a related compound increased 5-HT₇ affinity by 3-fold .
  • Piperazine Modifications : Replace N-methyl with bulkier groups (e.g., benzyl) to enhance metabolic stability. Monitor CYP450 inhibition using human liver microsomes .
  • Methodology : Synthesize analogs via parallel chemistry and screen in high-throughput functional assays (e.g., cAMP accumulation for 5-HT₇ activation) .

In Vivo Pharmacokinetic Profiling Q: How to assess the blood-brain barrier (BBB) penetration of 1-Ethyl-4-(piperazin-1-yl)-1H-indole? A:

  • BBB Permeability Assay : Use an in vitro model (e.g., MDCK-MDR1 cells) to measure apparent permeability (Papp). A Papp >5 × 10⁻⁶ cm/s predicts good CNS penetration .
  • In Vivo Studies : Administer 10 mg/kg (i.v. and p.o.) to rodents. Calculate bioavailability (F%) and brain/plasma ratio via LC-MS/MS. For piperazine derivatives, logP ~2.5 typically ensures adequate BBB transit .

Mechanistic Studies in CNS Disorders Q: What experimental models are suitable for studying this compound in depression or anxiety? A:

  • Forced Swim Test (FST) : Dose rodents (1–10 mg/kg, i.p.) and measure immobility time. Compare to SSRIs (e.g., fluoxetine) for efficacy .
  • Electrophysiology : Record neuronal firing in hippocampal slices to assess 5-HT₇-mediated modulation of synaptic plasticity .
  • Safety : Conduct rotarod tests to exclude motor impairment and screen for hERG channel inhibition (IC₅₀ >1 µM acceptable) .

Methodological Notes

  • Contradictory Evidence : While piperazine derivatives generally show good solubility in DMSO, cautions against in vivo use due to potential toxicity. Prioritize in vitro validation before animal studies .
  • Data Gaps : Limited pharmacokinetic data exist for this specific compound. Extrapolate from structurally related agonists (e.g., AZD2327) .

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